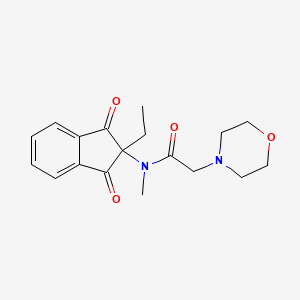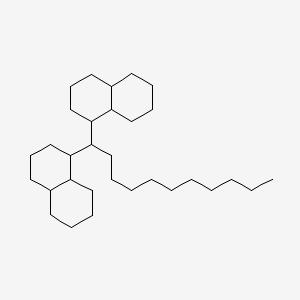
1,1-Di-(decahydro-1-naphthyl)undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Di-(decahydro-1-naphthyl)undecane is a complex organic compound with the molecular formula C31H56 and a molecular weight of 428.7763 g/mol . It is also known by other names such as 1,1-Di-(1’-decahydronaphthyl)undecane and Naphthalene, 1,1’-undecylidenebis[decahydro-] . This compound is characterized by its unique structure, which includes two decahydro-1-naphthyl groups attached to an undecane backbone.
Preparation Methods
The synthesis of 1,1-Di-(decahydro-1-naphthyl)undecane involves several steps. One common synthetic route includes the hydrogenation of naphthalene derivatives under high pressure and temperature conditions . The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1-Di-(decahydro-1-naphthyl)undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
1,1-Di-(decahydro-1-naphthyl)undecane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of large hydrocarbons and their interactions with various reagents.
Biology: This compound can be used in studies related to lipid metabolism and the effects of large hydrocarbons on biological membranes.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.
Mechanism of Action
The mechanism of action of 1,1-Di-(decahydro-1-naphthyl)undecane involves its interaction with molecular targets such as enzymes and receptors. The compound’s large hydrophobic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may interact with specific proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
1,1-Di-(decahydro-1-naphthyl)undecane can be compared to other similar compounds, such as:
1,10-Di-(decahydro-1-naphthyl)decane: This compound has a similar structure but with a shorter carbon chain, leading to different physical and chemical properties.
Naphthalene, 1,1’-(1,10-decanediyl)bis[decahydro-]: Another closely related compound with a similar naphthalene-based structure.
The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct properties and applications compared to its analogs.
Properties
CAS No. |
55373-96-1 |
|---|---|
Molecular Formula |
C31H56 |
Molecular Weight |
428.8 g/mol |
IUPAC Name |
1-[1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)undecyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C31H56/c1-2-3-4-5-6-7-8-9-22-31(29-23-14-18-25-16-10-12-20-27(25)29)30-24-15-19-26-17-11-13-21-28(26)30/h25-31H,2-24H2,1H3 |
InChI Key |
BMIYKWRBLFKRLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C1CCCC2C1CCCC2)C3CCCC4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
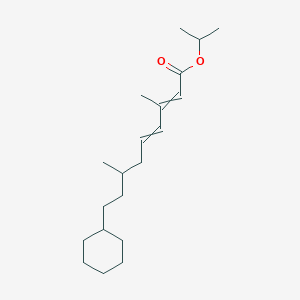
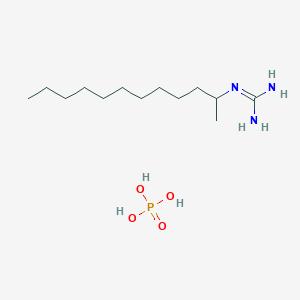
![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)


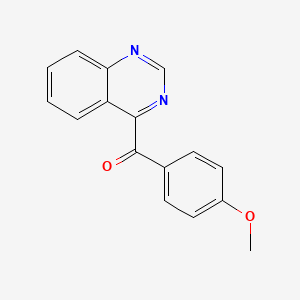
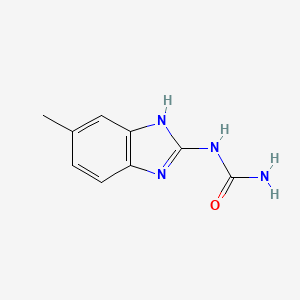
![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)
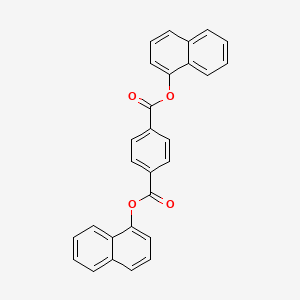
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)

![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)
